2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one
Description
Properties
IUPAC Name |
3,5-dihydro-1H-benzo[cd]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-9-4-7-2-1-3-10-11(7)8(5-9)6-12-10/h1-3,6,12H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFYTXXSEKNWQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=CNC3=CC=CC1=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Tandem Reaction Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 25°C | Maximizes selectivity |
| Solvent | Toluene | Prevents side reactions |
| Base | Triethylamine | Facilitates deprotonation |
| Reaction Time | 18 hours | Balances completion vs. degradation |
Palladium-Catalyzed Cross-Coupling
Palladium-mediated strategies enable precise construction of the aromatic rings within the tricyclic system. A two-step sequence is often employed:
-
Suzuki-Miyaura Coupling : A boronic acid-substituted cyclohexenone reacts with a brominated pyridine derivative using Pd(PPh₃)₄ as a catalyst.
-
Intramolecular Heck Reaction : The intermediate undergoes cyclization in the presence of Pd(OAc)₂ and a phosphine ligand to form the final ring.
This method affords the target compound in 60–65% yield but requires stringent anhydrous conditions and inert atmosphere. Recent optimizations using Buchwald-Hartwig amination have reduced catalyst loading to 2 mol% while maintaining efficiency.
Oxidative Aromatization
Oxidative aromatization of partially saturated precursors provides a direct route to introduce conjugated double bonds. Treating a dihydro intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at 0°C selectively oxidizes allylic positions, yielding the fully conjugated system. NMR monitoring reveals complete conversion within 2 hours, with isolated yields of 70–75% after recrystallization from ethanol.
Table 2: Oxidizing Agents and Their Efficacy
| Oxidant | Yield (%) | Side Products |
|---|---|---|
| DDQ | 75 | <5% |
| MnO₂ | 60 | 15–20% |
| KMnO₄ | 40 | 30% |
Solid-Phase Synthesis for Scalability
Solid-supported synthesis addresses challenges in purifying intermediates. A polystyrene-bound amine resin reacts with a keto ester via reductive amination, followed by on-resin cyclization using trifluoroacetic acid (TFA). Cleavage from the resin with HF-pyridine furnishes the target compound in 50% overall yield across four steps. While less efficient than solution-phase methods, this approach enables parallel synthesis of analogs for structure-activity studies.
Photochemical Methods
Ultraviolet irradiation of a norbornene-derived diazene precursor induces [2+2] cycloaddition, forming the strained tricyclic core. Subsequent ozonolysis cleaves specific double bonds, allowing regioselective ketone installation. Though photochemical routes achieve modest yields (30–35%), they provide access to derivatives with altered ring strain and electronic properties .
Chemical Reactions Analysis
Types of Reactions
2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituted Azatricyclo Derivatives
Ru-28306 (N,N-Dimethyl Derivative)
- CAS No.: Not explicitly listed (referenced as "Ru-28306" in forensic reports).
- Molecular Formula : C₁₃H₁₆N₂ .
- Modifications: N,N-dimethyl substitution at the 6-amino position.
- Properties: Increased lipophilicity compared to the parent compound, enhancing blood-brain barrier penetration. Detected in forensic screenings as a novel psychoactive substance (NPS) .
NDTDI (Propanamide Derivative)
- CAS No.: Not explicitly listed (referred to as "NDTDI" in forensic analysis).
- Molecular Formula : C₁₉H₂₇N₃O .
- Modifications: A propanamide side chain attached via methylamino linkage.
- Classified as an NPS with unconfirmed pharmacological targets .
2-Acetyl Derivative
- Molecular Formula: Not explicitly provided (referenced as "2-Acetyl-2-azatricyclo[...]dodeca-1(12),8,10-trien-7-one" in building block catalogs).
- Modifications : Acetyl group at the 2-position.
- Applications : Used as a synthetic intermediate for drug discovery, leveraging its electrophilic ketone for further functionalization .
Heteroatom-Modified Tricyclic Systems
6-Oxa-1-azatricyclo[6.2.2.0²,⁷]dodecan-5-one
- Molecular Formula: Not explicitly listed (varies with substituents).
- Modifications : Oxygen replaces nitrogen in the lactam ring (6-oxa).
- Properties : Reduced basicity compared to nitrogen-containing analogs, altering solubility and hydrogen-bonding capacity. Synthesized for exploration in opioid receptor modulation .
3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one
- Molecular Formula: C₁₄H₁₃NO₂S₂ (representative example from ).
- Modifications : Two sulfur atoms replace carbon in the bicyclic system.
- Properties : Enhanced molecular weight (e.g., ~317 g/mol) and altered electronic properties due to sulfur’s electronegativity. Studied for antiviral and antiparasitic activity .
Functional Group Additions
Sulfonamide Derivatives
- Example : N,N-Diethyl-3-oxo-2-azatricyclo[...]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide (CAS 53257-02-6).
- Molecular Formula : C₁₅H₁₇N₂O₃S .
- Modifications : Sulfonamide group at the 9-position.
4-({3-Oxo-2-azatricyclo[...]dodeca-1(11),4(12),5,7,9-pentaen-2-yl}methyl)benzohydrazide
Structural and Functional Comparison Table
Key Findings and Implications
Heteroatom Effects : Oxygen or sulfur incorporation alters electronic properties and target selectivity, enabling diversification in drug discovery .
Biological Activity
2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one is a complex heterocyclic compound with significant biological potential. This article reviews its biological activity, including its pharmacological properties and mechanisms of action based on various studies.
- IUPAC Name : 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one
- Molecular Formula : C12H9NO
- Molecular Weight : 201.22 g/mol
- CAS Number : 124051-26-9
Biological Activity Overview
The biological activity of 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one has been explored in various contexts:
Anticancer Activity
Studies have demonstrated that this compound exhibits anticancer properties through multiple mechanisms:
- Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential.
- Inhibition of Cell Proliferation : It has been shown to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
The compound has also been tested for its antimicrobial activity :
- Bacterial Inhibition : It displays inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest it could serve as a lead compound for developing new antibiotics.
Neuroprotective Effects
Recent investigations have identified potential neuroprotective effects :
- Oxidative Stress Reduction : The compound may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
Detailed Mechanisms
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins (e.g., Bax) and decreasing anti-apoptotic proteins (e.g., Bcl-2).
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
- Antioxidant Activity : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Q & A
Q. How does the electronic structure of this compound compare to other tricyclic azetidine derivatives?
- Methodological Answer : Perform comparative density functional theory (DFT) calculations to map HOMO-LUMO gaps and electrostatic potential surfaces. Studies on similar compounds (e.g., 2,4,8,10-tetrazatetracyclo derivatives) reveal that electron-withdrawing groups lower LUMO energies, enhancing electrophilic reactivity .
Q. What theoretical frameworks guide the exploration of its potential as a kinase inhibitor?
- Methodological Answer : Apply the "lock-and-key" hypothesis to evaluate steric complementarity with ATP-binding pockets. Use molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability over 100-ns trajectories. Cross-reference with pharmacophore models derived from known kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
